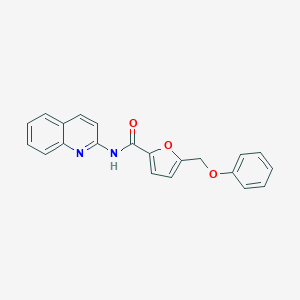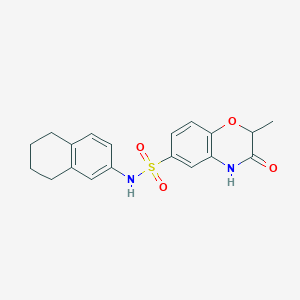![molecular formula C21H28N4O3S B270682 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide, also known as CP-690,550, is a small molecule inhibitor that was discovered by Pfizer in 2003. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of non-receptor tyrosine kinases. JAK3 is primarily expressed in immune cells and plays a critical role in the signaling pathways that regulate immune cell function. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways that regulate immune cell function. JAK3 is primarily expressed in immune cells and is involved in the signaling pathways that regulate the differentiation, proliferation, and activation of immune cells. By inhibiting JAK3, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical studies, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been shown to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has also been shown to have a favorable safety profile in clinical studies, with no significant adverse events reported.
Advantages and Limitations for Lab Experiments
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a potent and selective inhibitor of JAK3, with a favorable safety profile in clinical studies. This makes it a valuable tool for studying the role of JAK3 in immune cell function and the pathogenesis of autoimmune diseases. However, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a small molecule inhibitor and may have limitations in terms of specificity and off-target effects. Additionally, the synthesis of 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is complex and may limit its availability for use in lab experiments.
Future Directions
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there is still much to be learned about the mechanisms of action of this compound and its potential applications in other disease areas. Future research could focus on developing more potent and selective JAK3 inhibitors, as well as exploring the potential of 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide in combination with other therapies for the treatment of autoimmune diseases. Additionally, the role of JAK3 in other disease areas, such as cancer and infectious diseases, could be further investigated.
Synthesis Methods
The synthesis of 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide involves several steps starting from commercially available starting materials. The key step involves the coupling of 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanoic acid with cyclohexylamine to form the corresponding amide. The amide is then subjected to cyclization under acidic conditions to yield 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide. The overall yield of the synthesis is around 10%.
Scientific Research Applications
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been extensively studied in preclinical and clinical studies for the treatment of autoimmune diseases. In preclinical studies, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical studies, 3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has shown significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
properties
Product Name |
3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide |
|---|---|
Molecular Formula |
C21H28N4O3S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C21H28N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h9-12,14,17H,3-8,13H2,1-2H3,(H,24,26)(H,22,23,25) |
InChI Key |
IHJPECISZQCXLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)


![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)

![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)